molecular formula C23H34N4O10S B235291 Ustiloxin C CAS No. 158274-98-7

Ustiloxin C

Cat. No. B235291
M. Wt: 558.6 g/mol
InChI Key: GLUWKRSBTMPQNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ustiloxin C is a natural product that is produced by a fungus called Ustilaginoidea virens. It is a cyclic peptide that has attracted the attention of researchers due to its unique structure and potential biological activities. The compound has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and insecticidal properties.

Scientific Research Applications

  • Synthesis and Characterization of Ustiloxins :

    • Ustiloxins A-F are known for their complex structure and synthetic challenges. Studies have achieved the total synthesis of Ustiloxin D through a series of steps, including a novel ethynyl aziridine ring-opening reaction (Li et al., 2008).
    • Another study presented a convergent synthesis of Ustiloxin D, employing a unique copper-catalyzed ethynyl aziridine ring-opening by phenol derivatives (Li, Evans, & Joullié, 2005).
  • Biological Activity and Applications :

    • Ustiloxins have been evaluated for their ability to inhibit tubulin polymerization, a process vital for cell division. This indicates potential applications in cancer research or as antimitotic agents (Li et al., 2008).
    • In a study exploring the biosynthesis of ustiloxins, it was discovered that Ustiloxin B is ribosomally synthesized in Aspergillus flavus, providing insights into its natural production process (Nagano et al., 2016).
  • Detection and Analysis in Agricultural Context :

    • Research has developed methods for detecting ustiloxins in rice, which is crucial for assessing food safety. This includes techniques like LC-ESI-MS and HPLC for the quantification of ustiloxins in rice grains (Shan et al., 2012).
    • Another study focused on the isolation and purification of ustiloxins from rice false smut balls, highlighting the importance of these compounds in agricultural research (Shan et al., 2013).

properties

CAS RN

158274-98-7

Product Name

Ustiloxin C

Molecular Formula

C23H34N4O10S

Molecular Weight

558.6 g/mol

IUPAC Name

2-[[3-ethyl-11,15-dihydroxy-13-(2-hydroxyethylsulfinyl)-3,7-dimethyl-10-(methylamino)-6,9-dioxo-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]amino]acetic acid

InChI

InChI=1S/C23H34N4O10S/c1-5-23(3)19(22(35)25-10-16(30)31)27-20(33)11(2)26-21(34)17(24-4)18(32)12-8-14(37-23)13(29)9-15(12)38(36)7-6-28/h8-9,11,17-19,24,28-29,32H,5-7,10H2,1-4H3,(H,25,35)(H,26,34)(H,27,33)(H,30,31)

InChI Key

GLUWKRSBTMPQNR-UHFFFAOYSA-N

SMILES

CCC1(C(NC(=O)C(NC(=O)C(C(C2=CC(=C(C=C2S(=O)CCO)O)O1)O)NC)C)C(=O)NCC(=O)O)C

Canonical SMILES

CCC1(C(NC(=O)C(NC(=O)C(C(C2=CC(=C(C=C2S(=O)CCO)O)O1)O)NC)C)C(=O)NCC(=O)O)C

Other CAS RN

158274-98-7

synonyms

Ustiloxin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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